

An In-depth Technical Guide to the Chabazite Mineral Series: Identification and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Chabazite
Cat. No.:	B1143428

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chabazite is a tectosilicate mineral belonging to the zeolite group, characterized by a three-dimensional framework of silica and alumina tetrahedra. This framework creates a network of microporous channels and cavities, which are occupied by exchangeable cations (Ca^{2+} , K^+ , Na^+ , Sr^{2+}) and water molecules. The identity of the dominant exchangeable cation defines the specific mineral within the **chabazite** series. This guide provides a comprehensive technical overview of the four primary members of the **chabazite** series: **Chabazite-Ca**, **Chabazite-K**, **Chabazite-Na**, and **Chabazite-Sr**. It details their key physicochemical properties, methods for their identification and characterization, and the logical relationships that govern the series.

Data Presentation: Comparative Physicochemical Properties

The quantitative data for the different **chabazite** mineral series are summarized in the tables below for ease of comparison. These values represent typical ranges and can vary depending on the specific sample's origin and composition.

Table 1: Crystallographic and Physical Properties

Property	Chabazite-Ca	Chabazite-K	Chabazite-Na	Chabazite-Sr
Crystal System	Triclinic (pseudo-trigonal)[1][2]	Trigonal[3]	Trigonal[4][5]	Trigonal[6]
Space Group	P $\bar{1}$ [1]	R $\bar{3}$ m[3][7]	R $\bar{3}$ m[4][5]	R $\bar{3}$ m
Unit Cell (a)	~9.42 Å[1]	~13.83 Å[3]	~13.86 Å[8]	~13.72 Å[6]
Unit Cell (c)	~9.42 Å (pseudo-cell)	~15.02 Å[3]	~15.17 Å[8]	~15.09 Å[6]
Unit Cell Volume	~829 Å ³ [1]	~2489 Å ³ [3]	~2522 Å ³ [5]	~2458 Å ³
Hardness (Mohs)	4 - 5[1]	4 - 5	4 - 5[5]	4 - 4.5
Specific Gravity	2.05 - 2.20 g/cm ³ [1]	~2.10 g/cm ³	2.05 - 2.15 g/cm ³	~2.16 g/cm ³
Luster	Vitreous[1]	Vitreous[3]	Vitreous[5]	Vitreous
Color	Colorless, white, pink, yellow, red[1]	Colorless[3]	Colorless, white, yellowish, pinkish[4]	Colorless to yellowish

Table 2: Chemical Composition (Typical Oxide Weight %)

Oxide	Chabazite-Ca[9]	Chabazite-K[7]	Chabazite-Na[4]	Chabazite-Sr[10]
SiO ₂	46.6 - 47.6	~47.6	~42.5	~41.3
Al ₂ O ₃	19.8 - 20.4	~20.2	~22.1	~21.7
CaO	10.5 - 10.9	~3.3	~1.0	~4.8
K ₂ O	~0.9	~5.6	~4.7	~3.0
Na ₂ O	~0.3	~0.6	~9.2	~0.9
SrO	-	-	~0.5	~10.3
H ₂ O	~22.7	~21.4	~19.8	~18.4

Experimental Protocols

The identification and characterization of **chabazite** series minerals involve a combination of analytical techniques. Below are detailed methodologies for key experiments.

Powder X-ray Diffraction (PXRD) for Phase Identification

Objective: To identify the crystalline structure and confirm the **chabazite** phase.

Methodology:

- Sample Preparation: A small, representative portion of the mineral sample is finely ground to a homogenous powder (typically $<10\text{ }\mu\text{m}$ particle size) using an agate mortar and pestle.
- Mounting: The powdered sample is packed into a sample holder, ensuring a flat, smooth surface level with the holder's rim.
- Instrumentation: A powder X-ray diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406\text{ \AA}$) is typically used.
- Data Collection: The sample is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis: The resulting diffraction pattern is processed to remove background noise. The peak positions (2θ values) and their relative intensities are compared with standard diffraction patterns from the International Centre for Diffraction Data (ICDD) database for the different **chabazite** series members. Unit cell parameters can be refined using software like TOPAS or GSAS-II.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for Morphological and Elemental Analysis

Objective: To observe the crystal morphology and determine the semi-quantitative elemental composition.

Methodology:

- Sample Preparation: Whole crystals or fragments are mounted on an aluminum stub using conductive carbon tape or paint. For uncoated samples, a low vacuum SEM may be used. For high-resolution imaging, a conductive coating (e.g., carbon, gold, or palladium) is applied via sputtering.
- SEM Imaging: The sample is introduced into the SEM chamber. The electron beam is accelerated (typically at 15-20 kV) and focused on the sample surface. Secondary electron (SE) and backscattered electron (BSE) detectors are used to acquire images that reveal the surface topography and crystal morphology.
- EDS Analysis: An EDS detector is used to collect the characteristic X-rays emitted from the sample upon interaction with the electron beam. This provides an elemental spectrum.
- Data Analysis: The EDS spectrum is analyzed to identify the elements present and their relative abundances (atomic or weight percent). This is crucial for determining the dominant extra-framework cation (Ca, K, Na, or Sr) and thus identifying the specific **chabazite** series member.

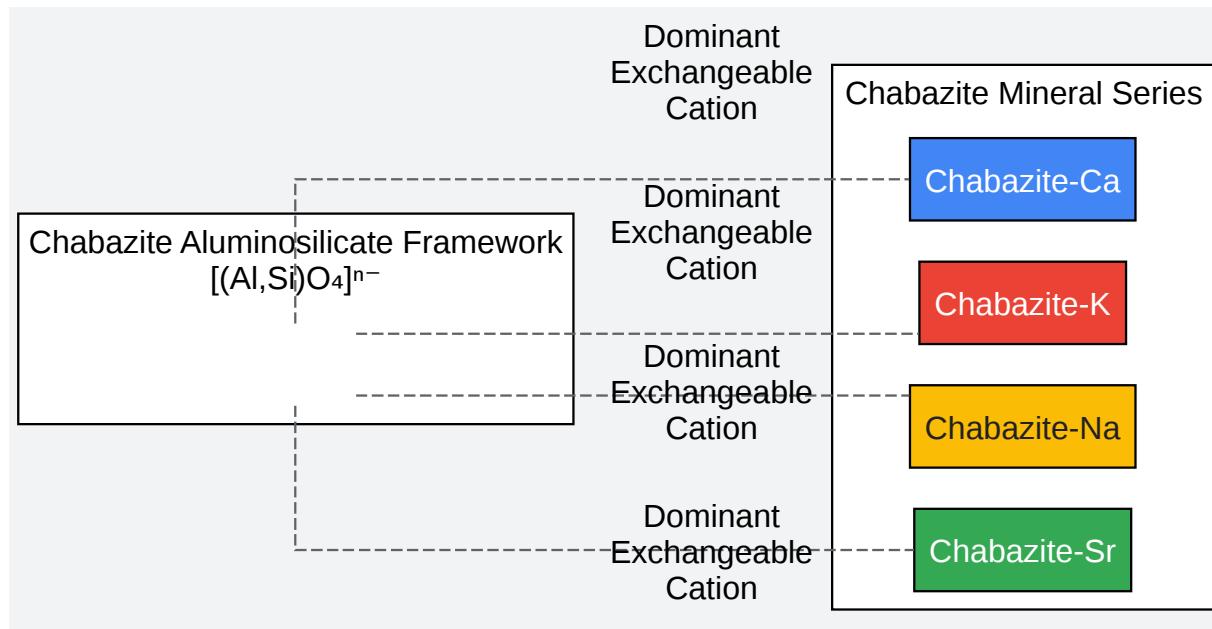
Cation Exchange Capacity (CEC) Measurement

Objective: To quantify the total amount of exchangeable cations in the **chabazite** sample.

Methodology:

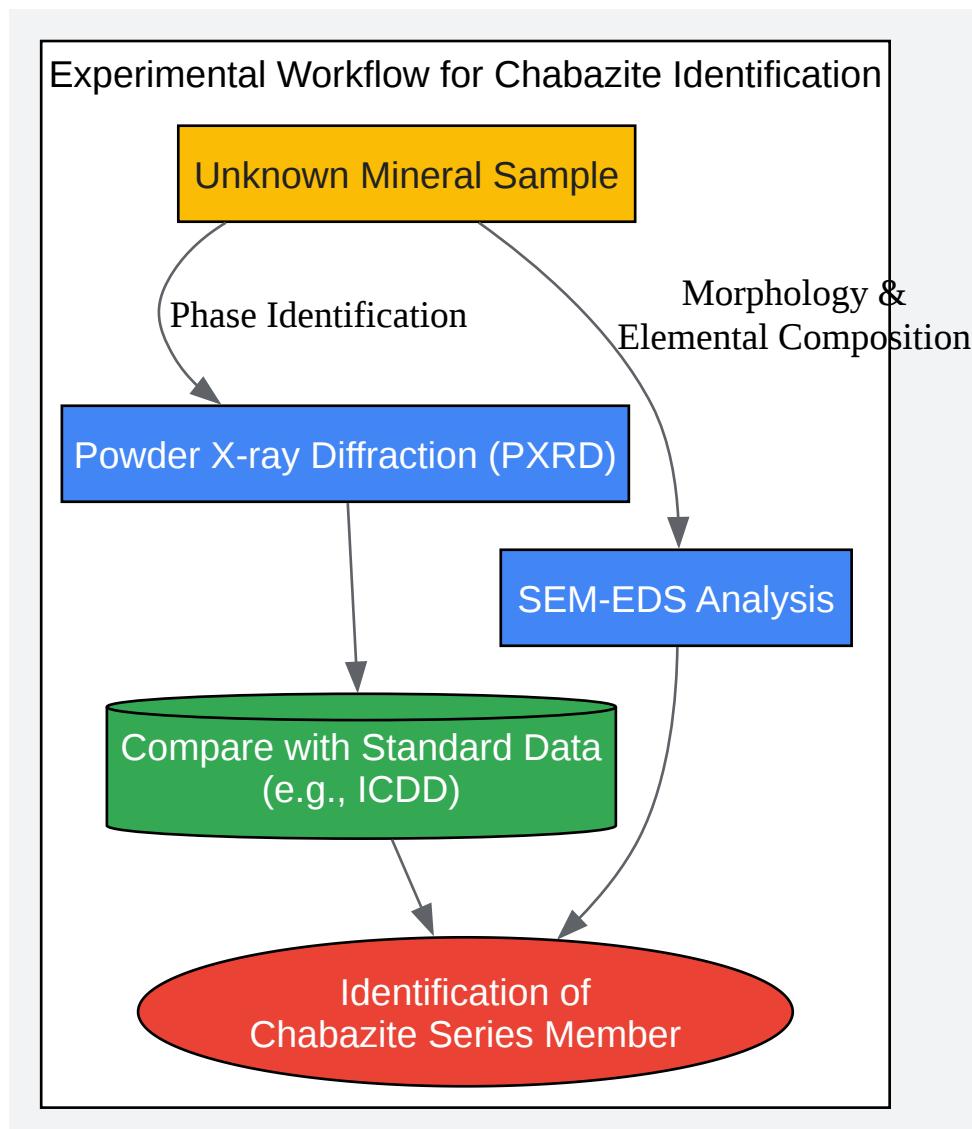
- Sample Preparation: A known mass (e.g., 1 gram) of the **chabazite** sample is accurately weighed.
- Ammonium Saturation: The sample is repeatedly washed with a 1 M ammonium acetate (NH_4OAc) solution to replace all the native exchangeable cations (Ca^{2+} , K^+ , Na^+ , Sr^{2+}) with ammonium ions (NH_4^+). This is typically done by percolation in a column or by batch equilibration with shaking.
- Removal of Excess Ammonium: The ammonium-saturated sample is then washed with a salt-free solvent like isopropanol to remove any residual, non-exchanged ammonium acetate.

- Cation Displacement: The NH_4^+ ions held at the exchange sites are then displaced by leaching the sample with a solution of a different cation, typically 1 M potassium chloride (KCl).
- Quantification: The concentration of the displaced NH_4^+ in the leachate is determined. This can be done by steam distillation followed by titration of the liberated ammonia, or by using an ammonium-selective electrode.
- Calculation: The CEC is calculated in milliequivalents per 100 grams (meq/100g) of the zeolite.


Hydrothermal Synthesis of Chabazite (Generalized Protocol)

Objective: To synthesize **chabazite** crystals in a laboratory setting.

Methodology:


- Precursor Gel Preparation: A hydrogel is prepared by mixing sources of silica (e.g., colloidal silica, fumed silica), alumina (e.g., sodium aluminate, aluminum hydroxide), and an alkali source (e.g., NaOH, KOH). The molar ratios of $\text{SiO}_2/\text{Al}_2\text{O}_3$, $\text{H}_2\text{O}/\text{SiO}_2$, and the alkali metal/ SiO_2 are critical and determine the final product phase and composition.
- Aging: The gel is typically aged at room temperature for a period of hours to days with stirring to ensure homogenization.
- Hydrothermal Crystallization: The aged gel is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (typically 100-180°C) for a duration ranging from several hours to days.
- Product Recovery: After crystallization, the autoclave is cooled to room temperature. The solid product is recovered by filtration or centrifugation, washed repeatedly with deionized water until the pH of the filtrate is neutral, and then dried in an oven (typically at 60-100°C).

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Logical relationship of the **chabazite** mineral series.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mindat.org [mindat.org]
- 2. Chabazite-Ca Mineral Data [webmineral.com]

- 3. mindat.org [mindat.org]
- 4. Chabazite-Na Mineral Data [webmineral.com]
- 5. mindat.org [mindat.org]
- 6. Chabazite-Sr Mineral Data [webmineral.com]
- 7. Chabazite-K Mineral Data [webmineral.com]
- 8. handbookofmineralogy.org [handbookofmineralogy.org]
- 9. handbookofmineralogy.org [handbookofmineralogy.org]
- 10. handbookofmineralogy.org [handbookofmineralogy.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chabazite Mineral Series: Identification and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143428#identifying-different-chabazite-mineral-series-ca-k-na-sr>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com